molecular formula C20H22O5 B1505455 Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose CAS No. 885592-69-8

Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose

Cat. No. B1505455
CAS RN: 885592-69-8
M. Wt: 342.4 g/mol
InChI Key: NAOWUVUWHAHQNJ-RLLQIKCJSA-N
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Description

“Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose” is a chemical compound used primarily in the pharmaceutical industry as a starting material for the synthesis of various ribonucleosides . It has been found to have potential biological activity against certain cancer cells, although further studies are needed to evaluate its efficacy as an anti-cancer agent .


Synthesis Analysis

Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides have been used extensively as synthons to construct 2’-C-branched ribonucleosides . Efficient access to methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides (aryl: 2-ClC (6)H (4), 3-ClC (6)H (4), 4-ClC (6)H (4), 4-BrC (6)H (4), 2,4-Cl (2)C (6)H (3), Ph) in 72-82% yields from methyl D-ribofuranoside has been described . Efficient access to the versatile precursor methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside (3f) and the synthesis of 2’-C-beta-methoxymethyl- and 2’-C-beta-ethoxymethyluridine in six steps from 3f with overall yields of 18% and 32%, respectively, has also been demonstrated .


Molecular Structure Analysis

The molecular formula of “Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose” is C20H24O5 . The IUPAC name is (2S,3R,4S,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol . The InChI key is SOWIHMANTOCUNZ-WTGUMLROSA-N .


Chemical Reactions Analysis

Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides have been used extensively as synthons to construct 2’-C-branched ribonucleosides . The synthesis of 2’-C-beta-methoxymethyl- and 2’-C-beta-ethoxymethyluridine from methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside (3f) has been demonstrated .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose” is 344.408 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

properties

IUPAC Name

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17,19-20H,12-14H2,1H3/t17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOWUVUWHAHQNJ-RLLQIKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=O)C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C(=O)[C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705468
Record name Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose

CAS RN

885592-69-8
Record name Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose
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Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose
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